Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate
Description
Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is a spirocyclic lithium salt characterized by a fused bicyclic structure containing oxygen (2-oxa) and sulfur (6-thia) heteroatoms. Its molecular formula is C₇H₈LiO₃S, with a molecular weight of 198.14 g/mol (CAS: 2490374-79-1). The spiro architecture confers unique steric and electronic properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3S.Li/c8-6(9)5-1-11-4-7(5)2-10-3-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEAFTNZUWVKHQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(C2(COC2)CS1)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9LiO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate typically involves the reaction of 2-oxa-6-thiaspiro[3.4]octane-8-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure complete conversion to the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of the final product through crystallization or other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the spiro ring structure.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxylate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified spiro ring structures.
Substitution: Ester or amide derivatives.
Scientific Research Applications
Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce spiro structures into target molecules.
Biology: Investigated for its potential biological activity due to the presence of lithium, which is known to have various effects on biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the context of lithium’s known mood-stabilizing properties.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is not fully understood, but it is believed to involve the interaction of the lithium ion with various molecular targets. Lithium ions are known to affect neurotransmitter release and signal transduction pathways, which could explain some of the compound’s biological effects. The spiro structure may also play a role in its interaction with biological molecules.
Comparison with Similar Compounds
Structural Modifications and Key Features
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The lithium salts (parent and fluorinated derivatives) exhibit higher solubility in polar solvents (e.g., water, DMSO) due to their ionic nature. The tert-butoxy and ethyl ester analogs show improved solubility in organic solvents (e.g., THF, dichloromethane).
- The sulfone group in the ethyl ester derivative (6,6-dioxo) stabilizes negative charge, making it less reactive toward electrophiles. Nitrogen substitution (e.g., 6-aza) introduces basicity, altering coordination chemistry and metal-binding behavior.
Commercial Status
Biological Activity
Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial, cytotoxic, and other pharmacological properties through various studies and data.
Chemical Structure and Properties
This compound features a spirocyclic structure that includes both oxygen and sulfur heteroatoms, contributing to its reactivity and potential biological interactions. The molecular formula is C₉H₁₁LiO₃S, with a molecular weight of approximately 233.33 g/mol. Its unique spiro structure may influence its chemical behavior and interactions with biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, studies on related spirocyclic compounds have shown moderate to potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | IC50 (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.56 |
| Compound B | E. coli | 17.33 |
Cytotoxic Activity
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the potential anticancer properties of this compound. Preliminary findings suggest that this compound could exhibit selective cytotoxicity against human lung adenocarcinoma (A-549) and other cancer cell lines.
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | Compound Concentration (µg/mL) | IC50 (µg/mL) |
|---|---|---|
| A-549 | 22.82 ± 0.86 | 22.82 |
| HepG-2 | 7.55 ± 0.25 | 7.55 |
| KB | 29.27 ± 2.07 | 29.27 |
The mechanism underlying the cytotoxic effects of this compound may involve the inhibition of key signaling pathways in cancer cells, such as the EGFR and HER2 pathways, which are critical for cell proliferation and survival.
Case Studies
- Case Study on Anticancer Activity : In a study evaluating a series of novel spirocyclic compounds, this compound demonstrated significant antiproliferative effects against A-549 cells with an IC50 value indicative of strong activity compared to standard chemotherapeutics.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar compounds highlighted their effectiveness against Gram-positive bacteria, suggesting that this compound could be further explored for its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
